![molecular formula C7H5N3O B13671096 1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde](/img/structure/B13671096.png)
1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Méthodes De Préparation
The synthesis of 1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde typically involves the reaction of 5-aminopyrazoles with aldehydes under specific conditions. One common method includes the use of diethyl ethoxy methylenemalonate as a starting material, which reacts with 5-aminopyrazole to form the desired pyrazolopyridine structure . The reaction conditions often involve the use of glacial acetic acid as a solvent and heating the mixture to facilitate the cyclization process .
Industrial production methods for this compound are not extensively documented, but the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency. This may include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity .
Analyse Des Réactions Chimiques
1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures to ensure the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups at the aldehyde or pyrazole ring positions .
Applications De Recherche Scientifique
1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated that derivatives of this compound exhibit anticancer, antimicrobial, and anti-inflammatory activities.
Mécanisme D'action
The mechanism by which 1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and immune responses . The exact mechanism can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a different arrangement of the pyrazole and pyridine rings, leading to variations in reactivity and biological activity.
1H-Pyrazolo[4,3-c]pyridine:
1H-Pyrazolo[3,4-c]pyridine: Similar in structure but with different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer unique chemical and biological properties .
Propriétés
IUPAC Name |
2H-pyrazolo[4,3-b]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-7-5(9-10-6)2-1-3-8-7/h1-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYPRHHNIMYYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
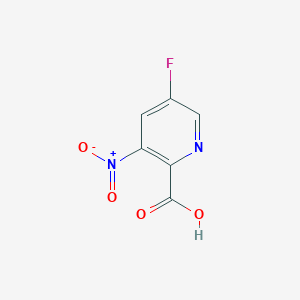
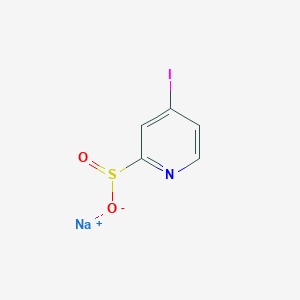
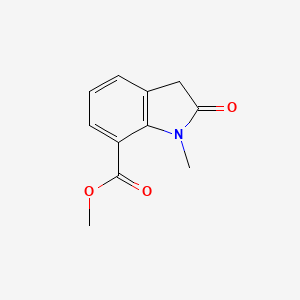
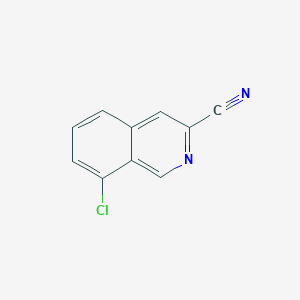
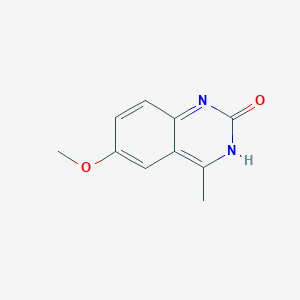
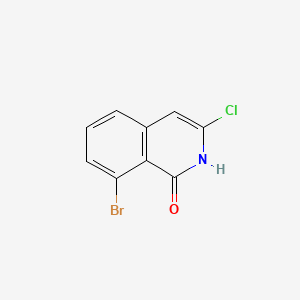
![5-Methylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B13671067.png)
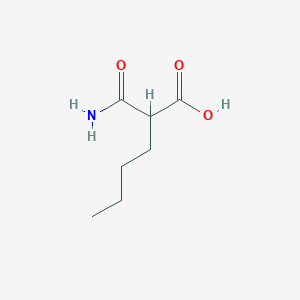
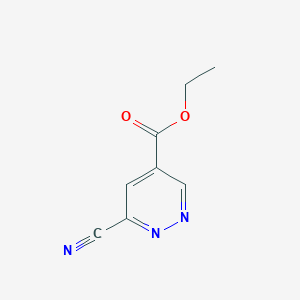
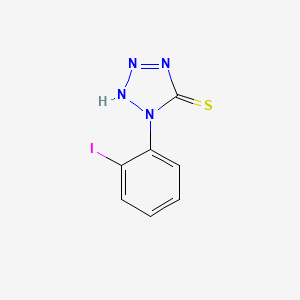

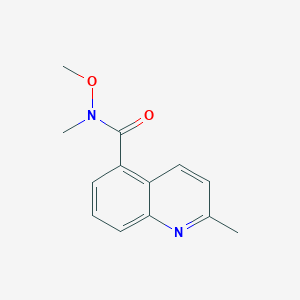
![6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13671100.png)

